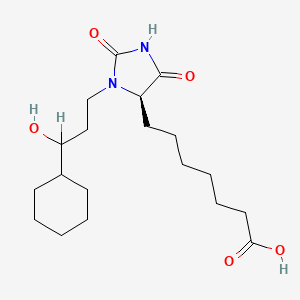
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
BW 246C 的合成涉及其前体 BW 245C 的制备,然后分离其非对映异构体。合成路线通常包括以下步骤:
形成乙内酰脲环: 这涉及适宜胺与异氰酸酯的反应,形成乙内酰脲衍生物。
环化: 乙内酰脲衍生物发生环化形成咪唑烷环。
非对映异构体分离: 使用色谱技术分离得到的非对映异构体混合物,以分离 BW 246C.
工业生产方法
BW 246C 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 高效液相色谱 (HPLC) 通常用于分离和纯化非对映异构体 .
化学反应分析
反应类型
BW 246C 会经历几种类型的化学反应,包括:
氧化: BW 246C 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 BW 246C 转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 使用卤素、烷基化剂和酰化剂等试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成羟基化或羧基化衍生物,而还原可能生成醇或胺 .
科学研究应用
BW 246C 有多种科学研究应用,包括:
药理学研究: 它用于研究 DP 受体激动剂的药理性质及其对血小板聚集的影响.
生物学研究: BW 246C 用于研究前列腺素 D2 受体及其在各种生物过程中的作用.
医学研究: 该化合物正在研究其在心血管疾病和其他疾病中的潜在治疗应用.
工业应用: BW 246C 用于开发新的药物和化学化合物.
作用机制
BW 246C 通过与前列腺素 D2 受体 (DP 受体) 结合并激活来发挥作用。 该受体是 G 蛋白偶联受体家族的成员,参与各种生理过程,包括血小板聚集和血管舒张 . BW 246C 激活 DP 受体导致抑制血小板聚集和其他下游效应 .
相似化合物的比较
类似化合物
BW 245C: BW 246C 的活性较高的 C-8 非对映异构体,对 DP 受体具有更高的亲和力和选择性.
前列腺素 D2 (PGD2): DP 受体的天然配体,参与各种生理过程.
其他 DP 受体激动剂: 激活 DP 受体并具有相似药理性质的化合物.
独特性
BW 246C 的独特之处在于其特定的非对映异构体形式,导致其活性低于 BW 245C。 这使其成为研究 DP 受体激动剂的结构-活性关系以及了解立体化学在受体结合和激活中的作用的宝贵工具 .
生物活性
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid, commonly referred to as BW 245C, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a heptanoic acid backbone and an imidazolidine ring. The synthesis of BW 245C involves multiple steps, typically starting from readily available precursors and employing various organic reactions to construct the complex molecular framework.
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O5 |
| Molecular Weight | 368.46778 g/mol |
| CAS Number | 78420-14-1 |
| EINECS Number | 278-904-1 |
Biological Activity
BW 245C has been studied for various biological activities, particularly its effects on the central nervous system and potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases.
The biological activity of BW 245C is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as a modulator of certain pathways involved in inflammation and cellular signaling.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that BW 245C significantly reduced markers of inflammation in lung tissues, suggesting potential use in treating respiratory conditions .
- Neuroprotective Properties : In vitro studies have shown that BW 245C can protect neuronal cells from oxidative stress-induced damage, which may have implications for neurodegenerative diseases .
- Antitumor Activity : Preliminary investigations into the antiproliferative effects of BW 245C revealed that it exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Comparative Studies
To further understand the efficacy of BW 245C, comparative studies with other compounds were conducted. These studies often assess the compound's potency relative to established drugs.
Table 2: Comparative Efficacy of BW 245C
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BW 245C | Breast Cancer | 25 | Induction of apoptosis |
| Compound X | Breast Cancer | 30 | Inhibition of cell proliferation |
| Compound Y | Colon Cancer | 20 | DNA damage response activation |
属性
IUPAC Name |
7-[(4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-AAFJCEBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














